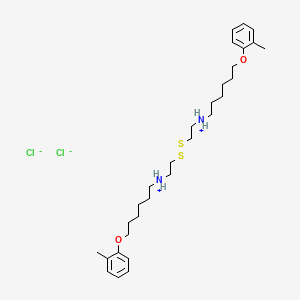
2,2'-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thiourea and is characterized by the presence of two thiopseudourea groups connected by a p-phenylenedimethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride typically involves the reaction of thiourea with a bis(chloro-p-tolyl)ether. The reaction proceeds smoothly within a specific temperature range, resulting in the formation of the desired compound . The general reaction can be represented as follows:
Thiourea+Bis(chloro-p-tolyl)ether→2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
Types of Reactions
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopseudourea groups to thiourea or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiourea derivatives.
科学研究应用
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the growth of certain bacteria by interfering with nucleic acid synthesis . The compound may also interact with other cellular components, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2,2’-(1,3-Phenylenedimethylene)bis(2-thiopseudourea) hydrobromide
- 2,2’-(1,4-Phenylenedimethylene)bis(2-thiopseudourea) hydrobromide
- 2,2’-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea)
Uniqueness
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
10465-18-6 |
|---|---|
分子式 |
C10H16Cl2N4S2 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
[4-(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C10H14N4S2.2ClH/c11-9(12)15-5-7-1-2-8(4-3-7)6-16-10(13)14;;/h1-4H,5-6H2,(H3,11,12)(H3,13,14);2*1H |
InChI 键 |
DEUPPCUPAPJYGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC(=N)N)CSC(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)

![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)





